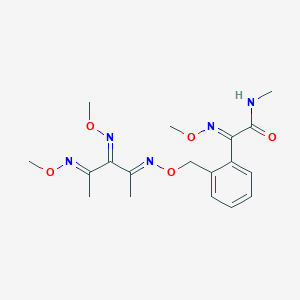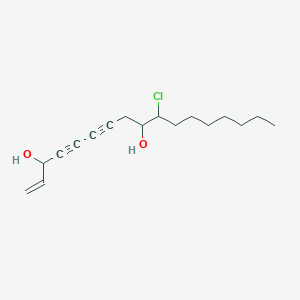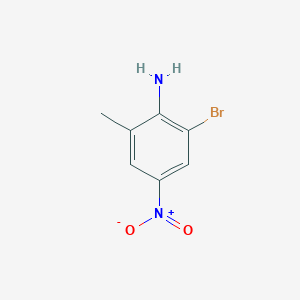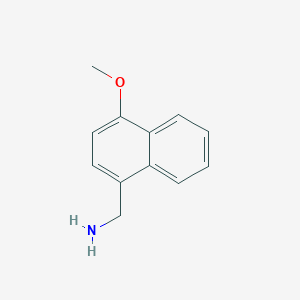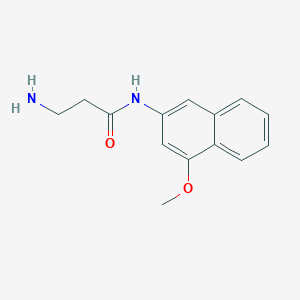
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as AMN082 and is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). The mGluR7 receptor is a G protein-coupled receptor that is expressed in the central nervous system and has been implicated in various physiological and pathological processes.
Applications De Recherche Scientifique
AMN082 has been studied for its potential applications in various scientific research fields, including neurobiology, pharmacology, and drug discovery. The selective activation of mGluR7 by AMN082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. AMN082 has also been studied for its potential as a therapeutic agent for depression, anxiety, and addiction.
Mécanisme D'action
AMN082 is a selective agonist for the mGluR7 receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. Activation of mGluR7 by AMN082 leads to the inhibition of neurotransmitter release, which can have various physiological effects, including the regulation of synaptic plasticity, pain perception, and anxiety.
Biochemical and Physiological Effects:
AMN082 has been shown to have various biochemical and physiological effects, including the inhibition of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of pain perception and anxiety. AMN082 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
AMN082 has several advantages for lab experiments, including its high potency and selectivity for the mGluR7 receptor. However, there are also limitations to the use of AMN082 in lab experiments, including its potential off-target effects and the need for careful control of dosage and administration.
Orientations Futures
For research on AMN082 include the development of more selective and potent agonists, investigation of its therapeutic applications, and elucidation of its molecular mechanisms.
Méthodes De Synthèse
The synthesis of AMN082 involves several steps, including the condensation of 4-methoxynaphthalen-2-amine with 3-bromo-propanoic acid, followed by reduction and amidation to yield the final product. The synthesis of AMN082 has been reported in several research articles and has been optimized for high yield and purity.
Propriétés
Numéro CAS |
100900-10-5 |
|---|---|
Nom du produit |
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide |
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C14H16N2O2/c1-18-13-9-11(16-14(17)6-7-15)8-10-4-2-3-5-12(10)13/h2-5,8-9H,6-7,15H2,1H3,(H,16,17) |
Clé InChI |
NUOJRXOHKAOEDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCN |
SMILES canonique |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



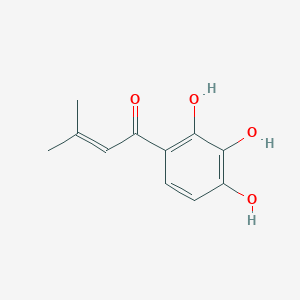
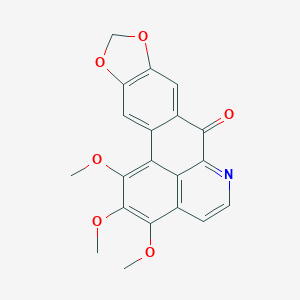
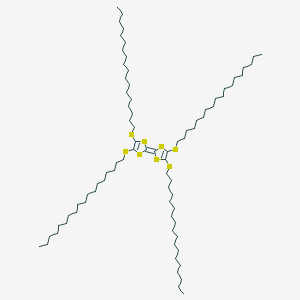
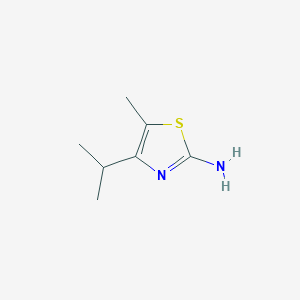
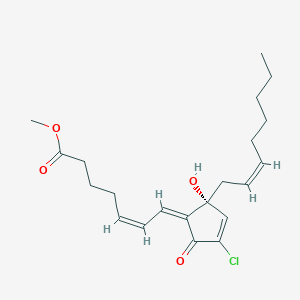
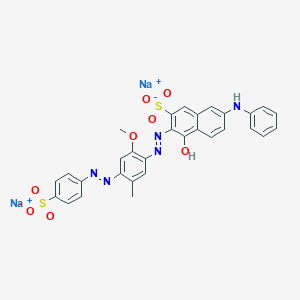
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
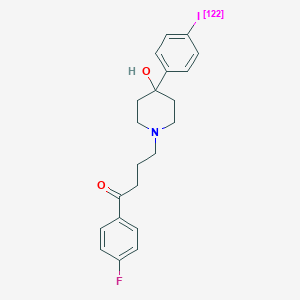
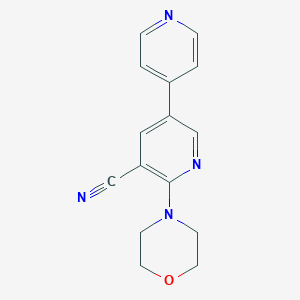
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
